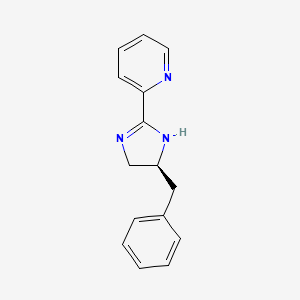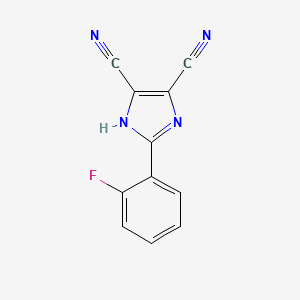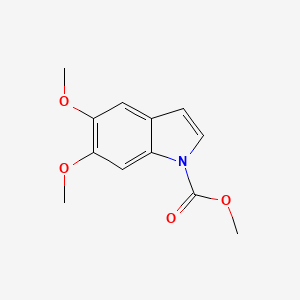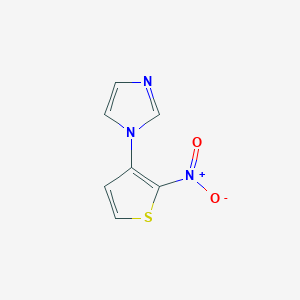
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol is a chemical compound with the molecular formula C25H34N2O. It is known for its unique structure, which includes an acridine moiety and a dibutylamino group.
Méthodes De Préparation
The synthesis of 1-Acridin-9-yl-4-(dibutylamino)butan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a condensation reaction involving anthranilic acid and a suitable aldehyde.
Introduction of the Dibutylamino Group: The dibutylamino group is introduced via a nucleophilic substitution reaction, where a suitable dibutylamine derivative reacts with the acridine core.
Formation of the Butanol Side Chain: The final step involves the addition of a butanol side chain through a reaction with a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Acridin-9-yl-4-(dibutylamino)butan-1-ol involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes involved in DNA repair and synthesis, further enhancing its cytotoxic effects .
Comparaison Avec Des Composés Similaires
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antimicrobial properties.
Proflavine: Used as an antiseptic and disinfectant.
Quinacrine: Used in the treatment of malaria and as an anticancer agent.
What sets this compound apart is its unique combination of the acridine moiety with the dibutylamino group and butanol side chain, which may confer distinct biological activities and chemical reactivity .
Propriétés
| 6285-36-5 | |
Formule moléculaire |
C25H34N2O |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-acridin-9-yl-4-(dibutylamino)butan-1-ol |
InChI |
InChI=1S/C25H34N2O/c1-3-5-17-27(18-6-4-2)19-11-16-24(28)25-20-12-7-9-14-22(20)26-23-15-10-8-13-21(23)25/h7-10,12-15,24,28H,3-6,11,16-19H2,1-2H3 |
Clé InChI |
GZZVQSZPXMFPEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCC(C1=C2C=CC=CC2=NC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)





![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
